dl-O-Phosphoserine
Overview
Description
dl-O-Phosphoserine, also known as dl-2-Amino-3-hydroxypropanoic acid 3-phosphate, is an ester of serine and phosphoric acid. It is a normal metabolite found in human biofluids and plays a crucial role in various biochemical pathways. This compound is used in the study of non-enzymatic aminophospholipid glycation and is involved in alternative pathways for the biosynthesis of cysteine and selenocysteine by tRNA-dependent conversion .
Mechanism of Action
Target of Action
dl-O-Phosphoserine, also known as DL-O-phosphorylserine or DL-O-serine phosphate, is an ester of serine and phosphoric acid . It is a normal metabolite found in human biofluids . The primary targets of this compound are various types of kinases . These kinases catalyze the phosphorylation of the alcohol functional group in serine to produce phosphoserine .
Mode of Action
This compound interacts with its targets, the kinases, by serving as a substrate for the phosphorylation process . This interaction results in the production of phosphoserine, a component of many proteins as the result of posttranslational modifications .
Biochemical Pathways
This compound is involved in the biosynthesis of cysteine and selenocysteine . This occurs through tRNA-dependent conversion of O-phosphoserine (Sep) by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase (SepSecS) . This pathway represents an alternative route for the biosynthesis of these amino acids .
Pharmacokinetics
As a normal metabolite in human biofluids , it can be inferred that it is well-absorbed and distributed in the body, metabolized, and excreted.
Result of Action
The action of this compound results in the production of phosphoserine, which is a component of many proteins as a result of posttranslational modifications . This modification can alter the function of the proteins, influencing various cellular processes .
Biochemical Analysis
Biochemical Properties
dl-O-Phosphoserine plays a crucial role in the biosynthesis of cysteine and selenocysteine . This process involves a tRNA-dependent conversion of this compound by O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase . The interaction between this compound and these enzymes is essential for the production of these amino acids.
Cellular Effects
The effects of this compound on cells are primarily related to its role in protein phosphorylation. Phosphorylation is a key process in signal transmission within cells, and this compound is involved in the phosphorylation of serine residues in proteins . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. For instance, it is involved in the phosphorylation of proteins, a process that is catalyzed by various types of kinases . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the protonation constants of this compound were determined by means of potentiometric titrations, and the heat effects of the protonation reaction were measured by direct calorimetry . These studies provide insights into the stability and degradation of this compound over time.
Metabolic Pathways
This compound is involved in the biosynthesis of cysteine and selenocysteine, as mentioned earlier . This process involves the interaction of this compound with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-O-Phosphoserine typically involves the phosphorylation of serine. One common method is the reaction of serine with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by various enzymes or chemical catalysts to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound can be produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce the enzymes required for the phosphorylation of serine, leading to the accumulation of this compound in the culture medium. The compound is then extracted and purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: dl-O-Phosphoserine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form corresponding oxo compounds.
Reduction: The phosphate group can be reduced under specific conditions to yield dephosphorylated serine derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxo-serine derivatives.
Reduction: Dephosphorylated serine.
Substitution: Amino or thiol-substituted serine derivatives.
Scientific Research Applications
dl-O-Phosphoserine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorylated compounds and as a standard in analytical chemistry.
Biology: It plays a role in the study of protein phosphorylation and dephosphorylation, which are critical for understanding cellular signaling pathways.
Medicine: this compound is used in the development of diagnostic assays and as a potential therapeutic agent for diseases related to abnormal phosphorylation.
Industry: It is used in the production of specialized biochemical reagents and as an additive in cell culture media to promote cell growth and differentiation
Comparison with Similar Compounds
- O-Phospho-L-serine
- O-Phospho-L-threonine
- O-Phospho-L-tyrosine
- O-Phosphorylethanolamine
Comparison: dl-O-Phosphoserine is unique due to its ability to be incorporated into proteins during translation, which is not a common feature among other phosphorylated amino acids. Additionally, its role in the biosynthesis of cysteine and selenocysteine sets it apart from other similar compounds. While O-Phospho-L-serine and O-Phospho-L-threonine are also involved in protein phosphorylation, they do not participate in the same biosynthetic pathways as this compound .
Properties
IUPAC Name |
2-amino-3-phosphonooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFBWGGLXLEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859358 | |
Record name | O-Phosphonoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17885-08-4 | |
Record name | O-Phospho-DL-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17885-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017885084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17885-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-serine dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOSERINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GV29P6OZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
228 °C | |
Record name | DL-O-Phosphoserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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